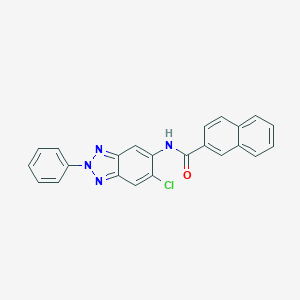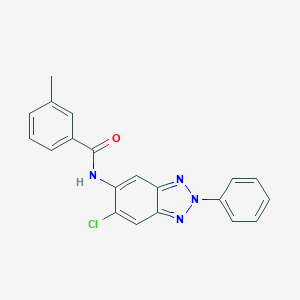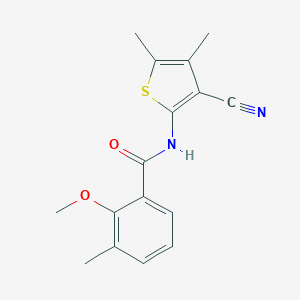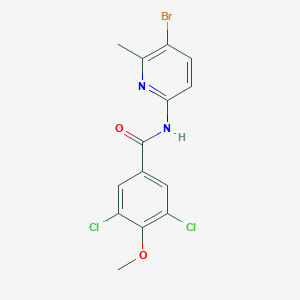![molecular formula C23H20ClN3O3 B244294 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B244294.png)
2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide involves the inhibition of specific enzymes that are involved in various biological processes. In cancer cells, this compound inhibits the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of cell death. In fungi, this compound inhibits the activity of succinate dehydrogenase, which is an enzyme that is involved in the production of energy. This inhibition leads to the disruption of the fungal cell membrane and the subsequent death of the fungus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide depend on the specific biological system that is being studied. In cancer cells, this compound has been shown to induce cell death and inhibit the growth of tumors. In fungi, it has been shown to disrupt the cell membrane and inhibit the growth of fungal infections. In environmental science, it has been studied for its potential to degrade pollutants in soil and water.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide in lab experiments include its specificity and potency. This compound has been shown to exhibit strong inhibitory effects on specific enzymes, making it a useful tool for studying the biological processes that are involved in various systems. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide. In medicine, further research is needed to determine the safety and efficacy of this compound as a potential anti-cancer drug. In agriculture, further research is needed to determine the optimal application methods and dosages for using this compound as a fungicide. In environmental science, further research is needed to determine the potential of this compound to degrade pollutants in various environmental systems. Additionally, further research is needed to determine the potential of this compound for use in other fields, such as materials science and energy production.
Synthesemethoden
The synthesis of 2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide involves a multi-step process that includes the reaction of 5-isopropyl-2-amino-phenol with 2-chloro-5-nitrobenzoic acid, followed by the reduction of the nitro group and the subsequent reaction with 2-methoxy-5-(chlorosulfonyl)benzoic acid. The final step involves the reaction of the resulting compound with nicotinamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has been the subject of several scientific research studies due to its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, it has been used as a fungicide to protect crops from fungal infections. In environmental science, it has been studied for its potential to degrade pollutants in soil and water.
Eigenschaften
Molekularformel |
C23H20ClN3O3 |
|---|---|
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
2-chloro-N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-13(2)14-6-9-20-18(11-14)27-23(30-20)15-7-8-19(29-3)17(12-15)26-22(28)16-5-4-10-25-21(16)24/h4-13H,1-3H3,(H,26,28) |
InChI-Schlüssel |
CMCKHDUXYQYTGL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(N=CC=C4)Cl |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(N=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-iodo-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244211.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B244216.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B244219.png)
![3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244220.png)
![2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244223.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)

![4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244228.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244229.png)
![3-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244230.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244232.png)
